molecular formula C17H7N3O2S B11465782 1-(Thiophen-2-yl)[1]benzofuro[3,2-c]pyridine-7,8-dicarbonitrile 2-oxide

1-(Thiophen-2-yl)[1]benzofuro[3,2-c]pyridine-7,8-dicarbonitrile 2-oxide

Cat. No.: B11465782
M. Wt: 317.3 g/mol
InChI Key: RBUVSMMIFHZPHG-UHFFFAOYSA-N
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Description

7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran core fused with a pyridine ring and a thiophene moiety, along with cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichloropyrazine with phenol in the presence of aluminum chloride (AlCl3) can yield a benzofuran-fused N-heterocycle . The specific conditions such as temperature, solvent, and reaction time are crucial for achieving high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano groups or other functional moieties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate involves its interaction with molecular targets such as enzymes or receptors. The cyano groups and heterocyclic structure allow it to form specific interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-dicyano-1-(2-thienyl)1benzofuro[3,2-c]pyridin-2-ium-2-olate is unique due to its combination of a benzofuran core, pyridine ring, and thiophene moiety, along with the presence of cyano groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H7N3O2S

Molecular Weight

317.3 g/mol

IUPAC Name

2-oxido-1-thiophen-2-yl-[1]benzofuro[3,2-c]pyridin-2-ium-7,8-dicarbonitrile

InChI

InChI=1S/C17H7N3O2S/c18-8-10-6-12-14(7-11(10)9-19)22-13-3-4-20(21)17(16(12)13)15-2-1-5-23-15/h1-7H

InChI Key

RBUVSMMIFHZPHG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=[N+](C=CC3=C2C4=C(O3)C=C(C(=C4)C#N)C#N)[O-]

Origin of Product

United States

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